

Application Notes and Protocols for Gene Expression Analysis Following Elf18 Elicitation

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Compound of Interest

Compound Name: *Elf18*

Cat. No.: *B12370527*

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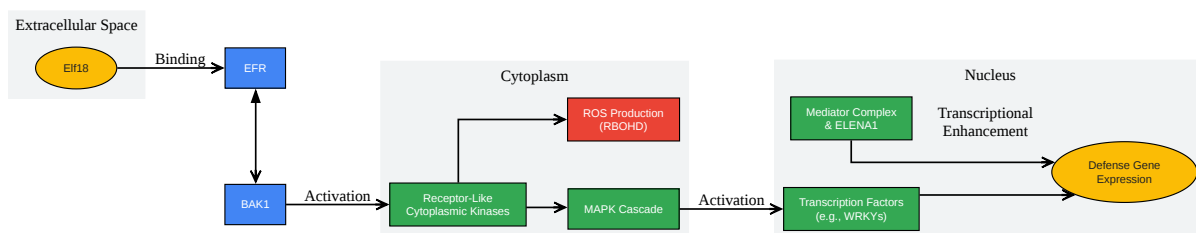
Introduction

Elf18, an 18-amino-acid peptide derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), is a well-characterized pathogen-associated molecular pattern (PAMP).[1][2][3] In plants, the perception of **Elf18** by the cell surface pattern recognition receptor (PRR) EF-TU RECEPTOR (EFR) triggers a robust innate immune response known as PAMP-triggered immunity (PTI).[1][2][4] This response involves a complex signaling cascade that culminates in the transcriptional reprogramming of a wide array of defense-related genes.[5][6] Understanding the dynamics of gene expression following **Elf18** elicitation is crucial for elucidating the molecular mechanisms of plant immunity and for the development of novel strategies to enhance disease resistance in crops.

These application notes provide a comprehensive overview and detailed protocols for studying gene expression changes in response to **Elf18** treatment, from the initial elicitation to data analysis and interpretation. The methodologies described are applicable to researchers in plant biology, pathology, and drug discovery aimed at modulating plant immune responses.

Key Signaling Pathways

The perception of **Elf18** by EFR initiates a signaling cascade that leads to the activation of downstream immune responses. A simplified model of this pathway is depicted below.



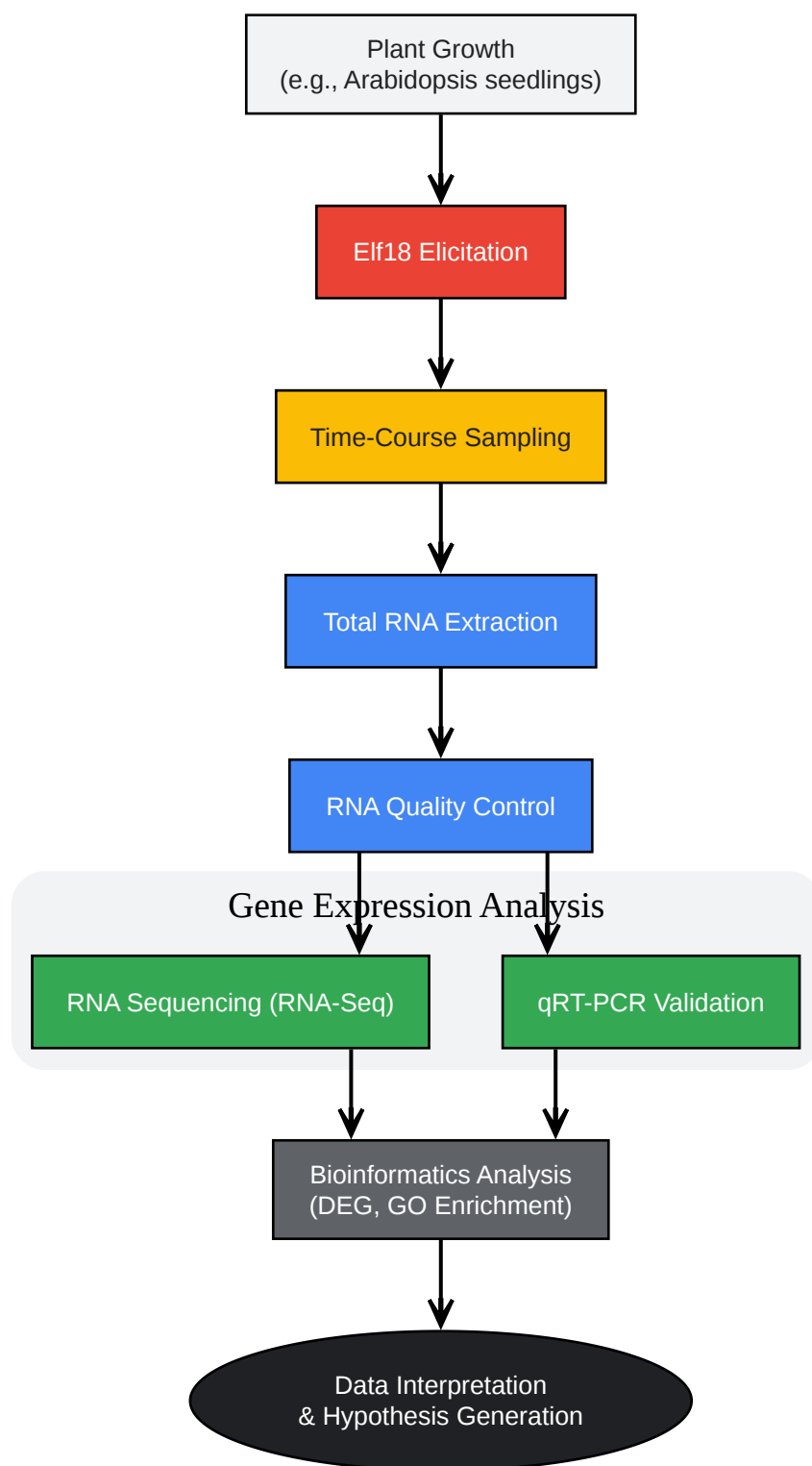
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Caption: **Eif18** signaling pathway in plants.

Upon binding of **Eif18** to the leucine-rich repeat (LRR) ectodomain of EFR, EFR forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[7] This association leads to the activation of the intracellular kinase domains and the subsequent phosphorylation of downstream receptor-like cytoplasmic kinases (RLCKs). This initiates a phosphorylation cascade, including the activation of mitogen-activated protein kinase (MAPK) cascades, and stimulates the production of reactive oxygen species (ROS) by NADPH oxidases like RBOHD. [7] These signaling events converge in the nucleus to activate transcription factors, which, in concert with regulatory elements like the long non-coding RNA ELENA1 and the Mediator complex, drive the expression of a large suite of defense-related genes, including PATHOGENESIS-RELATED GENE 1 (PR1).[1][6][8]

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing gene expression changes following **Eif18** elicitation involves several key steps, from plant treatment to bioinformatics analysis of the resulting data.



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